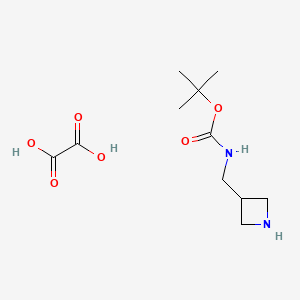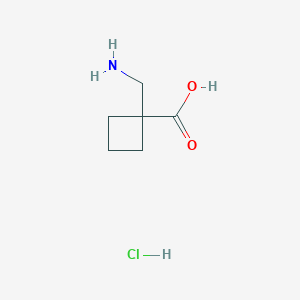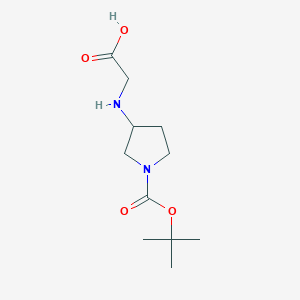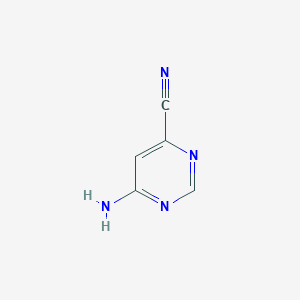
6-Aminopyrimidine-4-carbonitrile
Overview
Description
6-Aminopyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N4 It is characterized by a pyrimidine ring substituted with an amino group at the 6-position and a cyano group at the 4-position
Mechanism of Action
Target of Action
6-Aminopyrimidine-4-carbonitrile is a pyrimidine derivative . Pyrimidine derivatives are known to have a wide spectrum of biological activity and are components of many biologically active compounds, making them important pharmacophores for the development of new drugs .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets due to their structural resemblance to the nucleotide base pair of dna and rna .
Biochemical Pathways
Pyrimidine derivatives are known to play vital roles in various biological procedures as well as in cancer pathogenesis .
Result of Action
Pyrimidine derivatives are known to have a wide spectrum of biological activity .
Biochemical Analysis
Biochemical Properties
6-Aminopyrimidine-4-carbonitrile plays a crucial role in several biochemical reactions. It interacts with enzymes such as protein kinases, which are essential for regulating cell growth, differentiation, and metabolism . The compound’s interaction with these enzymes often involves binding to the active site, thereby modulating the enzyme’s activity. Additionally, this compound can interact with nucleic acids, influencing processes such as DNA replication and repair .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving protein kinases . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, this compound has been observed to induce apoptosis in cancer cells by disrupting key signaling pathways . Furthermore, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, such as protein kinases, thereby inhibiting or activating their activity . This binding can lead to changes in the phosphorylation status of target proteins, ultimately affecting cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions can result in the upregulation or downregulation of specific genes, further modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting its potential for prolonged biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular pathways and enzymes, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that further influence cellular processes. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with enzymes, nucleic acids, and other biomolecules . Its localization to specific subcellular compartments is likely mediated by targeting signals and post-translational modifications that direct it to these regions. The subcellular distribution of this compound can influence its ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyrimidine-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyrimidine with cyanogen bromide in the presence of a base such as sodium hydroxide can yield this compound . Another method involves the use of Vilsmeier-Haack reagent for the chloroformylation of pyrimidine oxo derivatives, followed by substitution of the chlorine atom with an amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Aminopyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions:
Cyclization Reactions: The compound can undergo cyclization reactions to form fused pyrimidine derivatives.
Oxidation and Reduction Reactions: The cyano group can be involved in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield various fused pyrimidine derivatives, while substitution reactions can introduce different functional groups at the 6-position.
Scientific Research Applications
6-Aminopyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine-4-carbonitrile: Similar structure but with the amino group at the 2-position.
4-Amino-6-chloropyrimidine: Contains a chlorine atom instead of a cyano group at the 4-position.
6-Amino-2-methylpyrimidine-4-carbonitrile: Contains a methyl group at the 2-position.
Uniqueness
6-Aminopyrimidine-4-carbonitrile is unique due to the specific positioning of its amino and cyano groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex heterocyclic compounds and in the development of pharmaceuticals with targeted biological activity .
Properties
IUPAC Name |
6-aminopyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-2-4-1-5(7)9-3-8-4/h1,3H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZTUEAUBMEYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353100-84-1 | |
| Record name | 6-aminopyrimidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
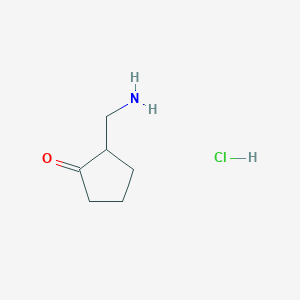

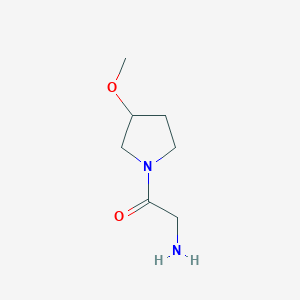


![(E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid](/img/structure/B1375301.png)
![5-Acetyl-8-[(4-fluorophenyl)methoxy]-1,2-dihydroquinolin-2-one](/img/structure/B1375303.png)
